molecular formula C8H16O2 B8695795 1-Pentanol, 5-(2-propenyloxy)- CAS No. 139551-67-0

1-Pentanol, 5-(2-propenyloxy)-

Cat. No. B8695795
M. Wt: 144.21 g/mol
InChI Key: POHJXBUHHVFIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05646123

Procedure details

Allyl bromide (2.5 mL, 0.029 mol) was added dropwise to the mixture of 1,5-pentanediol (3 g, 0.029 mol) and sodium hydride (1.2 g, 80% dispersion in oil) in dry dimethylformamide. Stirring was continued overnight at room temperature. T.l.c. (2:1-toluene and ethyl acetate) still indicated the presence of some unreacted pentanediol. The unreacted sodium hydride was destroyed by addition of methanol. The mixture was concentrated to 50 mL by evaporation in vacuo. After dilution with methylene chloride (150 mL), the solvents were washed with water (three times), dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel using a 2:1 mixture of toluene and ethyl acetate as eluant. The appropriate fractions gave compound 229 (0.931 g, 30%). 1H-n.m.r. (CDCl3): 5.83 (m, 1 H, --CH=), 5.20 (m, 2 H, =CH2), 3.95 (dd, 1 H, J=5.5 and 1.0 Hz, allylics), 3.66 and 3.46 (two t, 2 H each, J=6.5 Hz, O--CH2), 1.64 (m, 4 H) and 1.44 (m, 2 H): methylenes); 13C-n.m.r. (CDCl3): 134.7 and 116.6 (ethylenics), 71.6, 70.1 (CH2 --O--CH2), 62.1 (CH2OH) 32.2, 29.2 and 22.2 (methylenes).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
1-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[H-].[Na+].C(O)(O)CCCC>CN(C)C=O.C(OCC)(=O)C>[CH2:1]([O:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:11])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCO)O
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
1-toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The unreacted sodium hydride was destroyed by addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 50 mL by evaporation in vacuo
WASH
Type
WASH
Details
After dilution with methylene chloride (150 mL), the solvents were washed with water (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using
ADDITION
Type
ADDITION
Details
a 2:1 mixture of toluene and ethyl acetate as eluant

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)OCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.931 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.